molecular formula C17H18N2O3 B5564375 4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide

4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide

Cat. No.: B5564375
M. Wt: 298.34 g/mol
InChI Key: AFKAWKUFPDMAJE-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 3,4-dimethylphenoxy group and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide typically involves the following steps:

    Preparation of 3,4-Dimethylphenoxyacetic Acid: This intermediate is synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 3,4-Dimethylphenoxyacetyl Chloride: The 3,4-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Acylation Reaction: The 3,4-dimethylphenoxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3,5-Dimethylphenoxy)acetamido]benzamide
  • 4-{[2-(3,4-Dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

Uniqueness

4-[2-(3,4-Dimethylphenoxy)acetamido]benzamide is unique due to its specific substitution pattern on the phenoxy and benzamide moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

IUPAC Name

4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-3-8-15(9-12(11)2)22-10-16(20)19-14-6-4-13(5-7-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKAWKUFPDMAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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